2-(4-Chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one
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Overview
Description
2-(4-Chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are commonly found in various pharmaceutical and agrochemical products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one typically involves the reaction of 4-chlorobenzaldehyde with 2-aminothiophenol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzothiazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: The compound serves as a probe in studying enzyme interactions and cellular pathways
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one involves its interaction with specific molecular targets. For instance, in anticancer studies, the compound has been shown to inhibit certain kinases, leading to the disruption of cell signaling pathways and induction of apoptosis. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one
- 2-(4-Fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one
- 2-(4-Methylphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one
Uniqueness
2-(4-Chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity. This makes it distinct from its analogs with different substituents, such as bromine, fluorine, or methyl groups. The chlorine atom can enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets .
Properties
IUPAC Name |
2-(4-chlorophenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNOS/c14-9-6-4-8(5-7-9)13-15-10-2-1-3-11(16)12(10)17-13/h4-7H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCCTQYLMPIBBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)SC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679093 |
Source
|
Record name | 2-(4-Chlorophenyl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258650-40-6 |
Source
|
Record name | 2-(4-Chlorophenyl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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